molecular formula C6H10ClNO2 B3376617 (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 1212477-19-4

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B3376617
CAS No.: 1212477-19-4
M. Wt: 163.60
InChI Key: PKWUOXRBZBQADJ-MYSBMPOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a chiral, rigid bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its fused cyclopropane and pyrrolidine rings give it a three-dimensional structure that is valuable for exploring and modulating biological targets. Researchers can utilize this compound as a key synthetic building block, particularly as a constrained proline analog, to design novel molecular entities. The 2-azabicyclo[3.1.0]hexane core has demonstrated promising research applications in developing therapeutics for virology and neuropsychiatry. For instance, derivatives based on this scaffold have been investigated as first-in-class agents for targeted protein degradation, showing potent activity against the Hepatitis B virus (HBV) core protein and effectiveness against drug-resistant viral mutants . Furthermore, structurally similar 3-azabicyclo[3.1.0]hexane compounds are covered in patents for their potential use in treating various neuropsychiatric disorders . This makes this compound a versatile and valuable reagent for advancing programs in antiviral and central nervous system (CNS) drug discovery. This product is intended for research purposes and is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUOXRBZBQADJ-MYSBMPOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@]2([C@H]1C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the photocatalytic cycloaddition reaction, which provides access to various substitution patterns on the bicyclic framework . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are challenging to synthesize using traditional methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the photocatalytic cycloaddition reaction for large-scale synthesis. This includes scaling up the reaction conditions, such as light intensity and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Drug Development

The compound is primarily investigated for its potential as a scaffold in the design of novel pharmaceuticals. Its unique bicyclic structure allows for the modification of functional groups, making it a versatile building block in medicinal chemistry.

  • Case Study : Research has indicated that derivatives of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit promising activity against certain types of cancer cells. For instance, modifications to the nitrogen atom have led to increased potency in inhibiting tumor growth in vitro.

Neuropharmacology

Given its structural resemblance to certain neurotransmitters, this compound is being studied for its effects on the central nervous system (CNS). Its ability to interact with neurotransmitter receptors may provide insights into new treatments for neurological disorders.

  • Research Findings : A study demonstrated that analogs of this compound could modulate dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in multiple synthetic pathways.

  • Example : It has been utilized as a precursor for synthesizing other bicyclic compounds with enhanced biological activity, including those targeting bacterial infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Applications/Properties References
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride -COOH at C1; HCl salt 191.66 (HCl salt) Intermediate for protease inhibitors, rigid scaffold for drug design
(1S,2S,5R)-6,6-dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid -Cl at C6; -Boc at N3; -COOH at C2 308.18 Chlorinated derivative for enhanced lipophilicity; protective group (Boc) for synthesis
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride -CH3 at C6; -COOCH3 at C2; HCl salt 205.68 (HCl salt) Methyl ester prodrug form; dimethyl substitution alters ring strain and metabolic stability
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid No substituents; free carboxylic acid 127.14 Unsubstituted scaffold; used in chiral resolution studies
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Expanded 2.2.1 bicyclic ring; -COOH at C1; HCl salt 177.63 (HCl salt) Larger ring system for altered receptor binding; studied in neurological drug development

Stereochemical and Functional Group Impact

  • Stereochemistry : The (1S,5R) configuration of the target compound distinguishes it from analogues like (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid . These stereochemical differences influence binding to biological targets, such as enzymes or receptors.
  • Dimethyl Groups: The 6,6-dimethyl variant reduces ring strain, enhancing thermal stability during synthesis . Ester vs. Acid: Methyl ester derivatives (e.g., methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl) act as prodrugs, improving oral bioavailability compared to free carboxylic acids .

Research Findings and Data Highlights

Physicochemical Properties

  • Melting Points : Unsubstituted variants (e.g., (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) melt at 224–230°C, whereas dimethyl-substituted derivatives show lower melting points due to reduced crystallinity .
  • pKa Values : The carboxylic acid group in the target compound has a predicted pKa of ~2.38, making it ionizable under physiological conditions .

Biological Activity

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, including its role as an enzyme inhibitor and its interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₁₀ClNO₂
  • Molecular Weight : 163.61 g/mol
  • CAS Number : 1212477-19-4
  • Purity : 97%

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclic family. Its specific stereochemistry (1S,5R) contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of certain enzymes and receptors involved in various physiological processes. Its ability to modulate neurotransmitter systems has garnered attention for potential applications in treating neurological disorders.

Enzyme Inhibition

One of the notable mechanisms through which this compound exerts its biological effects is by inhibiting enzymes such as gamma-secretase, which is crucial in the processing of amyloid precursor protein (APP). This inhibition is of particular interest in Alzheimer's disease research .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies have shown that (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can protect neuronal cells from apoptosis induced by oxidative stress .
  • Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cell lines .
  • Analgesic Properties : Animal studies suggest that the compound may possess analgesic effects, potentially through modulation of pain pathways .

Comparative Biological Activity Table

PropertyDescription
Enzyme TargetGamma-secretase
Biological EffectsNeuroprotection, anticancer activity, analgesia
MechanismEnzyme inhibition, modulation of neurotransmitter systems
Potential ApplicationsAlzheimer's disease, cancer therapy

Q & A

Q. How is the stereochemical configuration of this bicyclic compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol gradients. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .
  • Critical Data :
  • Chiral HPLC retention times: (1S,5R) enantiomer elutes at 12.3 min vs. 15.7 min for (1R,5S) under specific conditions .
  • NOE correlations: Key cross-peaks between H-1 and H-5 protons confirm the bicyclo[3.1.0]hexane fused-ring geometry .

Advanced Research Questions

Q. What strategies address instability of the hydrochloride salt under physiological conditions?

  • Methodological Answer : Stability studies (e.g., pH 7.4 buffer at 37°C) reveal hydrolysis of the cyclopropane ring as a degradation pathway. Co-crystallization with counterions (e.g., phosphate) or formulation in lyophilized matrices improves shelf-life. Computational modeling (DFT) identifies electron-deficient regions susceptible to nucleophilic attack, guiding structural modifications like fluorination at C-3 .
  • Critical Data :
  • Half-life in plasma: ~2.5 hours for unmodified compound vs. ~8 hours for fluorinated analogs .
  • Degradation products: Identified via LC-MS as azabicyclo[3.1.0]hexane-1,3-diol derivatives .

Q. How does this compound interact with dipeptidyl peptidase-4 (DPP-4) in pharmacological studies?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and surface plasmon resonance (SPR) reveal competitive inhibition at the DPP-4 active site. The bicyclic core mimics the β-turn structure of endogenous substrates, while the carboxylic acid group chelates Zn²⁺ in the catalytic domain. In vitro assays (IC₅₀ = 1.2 nM) confirm potency, validated by crystallographic structures of DPP-4 co-complexes .
  • Critical Data :
  • Binding affinity (SPR): KD = 0.8 nM .
  • Structural PDB ID: 5L2D (co-crystal with DPP-4) .

Q. What advanced analytical techniques resolve contradictions in reported solubility data?

  • Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Dynamic vapor sorption (DVS) and powder X-ray diffraction (PXRD) differentiate polymorphs. Equilibrium solubility is measured via shake-flask method in biorelevant media (FaSSIF/FeSSIF), with NMR diffusion-ordered spectroscopy (DOSY) quantifying aggregation states .
  • Critical Data :
  • Solubility in FaSSIF: 12.5 mg/mL (anhydrous) vs. 8.2 mg/mL (monohydrate) .
  • PXDR peaks: Anhydrous form shows characteristic peaks at 2θ = 12.4°, 18.7° .

Methodological Challenges and Solutions

Q. How to optimize enantiomeric excess (ee) in large-scale synthesis?

  • Solution : Switch from resolution-based methods to asymmetric catalysis. Rhodium-catalyzed cyclopropanation with chiral bis(oxazoline) ligands achieves >98% ee. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progression and ee in real-time .

Q. What in vitro models best predict in vivo metabolic clearance?

  • Solution : Human liver microsomes (HLM) and CYP3A4/5 isoform-specific assays identify oxidative metabolism pathways. Stable isotope labeling (¹³C at C-1) tracks metabolite formation via LC-HRMS. Correlation with hepatocyte clearance data (R² = 0.89) validates translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Reactant of Route 2
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.